molecular formula C8H12O B2679945 Spiro[3.3]heptane-2-carbaldehyde CAS No. 1934935-83-7

Spiro[3.3]heptane-2-carbaldehyde

Cat. No.: B2679945
CAS No.: 1934935-83-7
M. Wt: 124.183
InChI Key: ANIAKAHTISGRAP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of spiro[3One common synthetic route includes the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as lutidine in 1,2-dichloroethane under reflux conditions . The resulting intermediate is then subjected to aqueous sodium bicarbonate treatment and purified via vacuum distillation or column chromatography.

Industrial production methods for spiro[3

Chemical Reactions Analysis

Spiro[3.3]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are introduced or modified. Common reagents include halogens and organometallic compounds.

The major products formed from these reactions include spiro[3.3]heptane-2-carboxylic acid, spiro[3.3]heptane-2-methanol, and various substituted derivatives .

Mechanism of Action

The mechanism of action of spiro[3.3]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, the spirocyclic core can mimic the properties of benzene rings, allowing it to interact with molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects . The non-coplanar exit vectors of the spirocyclic core provide unique binding properties that can enhance the potency and selectivity of bioactive molecules .

Properties

IUPAC Name

spiro[3.3]heptane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-6-7-4-8(5-7)2-1-3-8/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAKAHTISGRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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